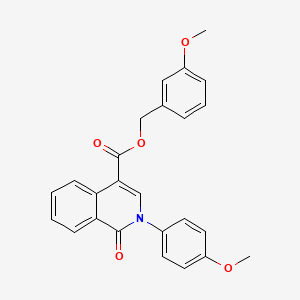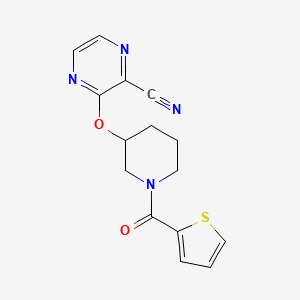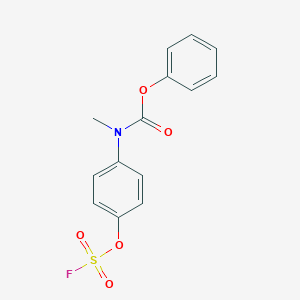
ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate
カタログ番号 B3007059
CAS番号:
1698402-12-8
分子量: 261.119
InChIキー: ROSIFGQFYHUCSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 5932-34-3 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 4-bromo-1H-pyrazole-5-carboxylate . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives like ethyl 4-bromo-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-1H-pyrazole-5-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The Inchi Code for this compound is 1S/C6H7BrN2O2/c1-2-11-6 (10)5-4 (7)3-8-9-5/h3H,2H2,1H3, (H,8,9) .Chemical Reactions Analysis
Pyrazoles, including ethyl 4-bromo-1H-pyrazole-5-carboxylate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.04 .科学的研究の応用
Synthesis and Characterization
- Synthesis Methods : Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is synthesized from related compounds through processes like esterification and bromination. The process is known for its simplicity and low cost, indicating potential for industrial applications (Lan Zhi-li, 2007).
- Characterization Techniques : The compound's structure and properties are characterized using methods like NMR, MS, and X-ray diffraction. These studies are crucial for confirming the molecular structure and understanding its physical and chemical properties (S. Viveka et al., 2016).
Applications in Organic Synthesis
- Intermediate in Insecticide Production : This compound serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole, showcasing its relevance in agricultural chemistry (Ji Ya-fei, 2009).
- Formation of Pyrazole Derivatives : It is used in the formation of various pyrazole derivatives, highlighting its versatility in organic synthesis (K. Prabakaran et al., 2012).
Biomedical Research
- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial activity, suggesting potential in developing new antimicrobial agents (A. Radwan et al., 2014).
- Cancer Cell Inhibition : Derivatives have shown to inhibit the growth of lung cancer cells, indicating their potential in cancer research and treatment (Liang-Wen Zheng et al., 2010).
Materials Science
- Corrosion Inhibition : Certain derivatives of this compound are effective as corrosion inhibitors, useful in industrial processes like steel pickling (P. Dohare et al., 2017).
Safety and Hazards
特性
IUPAC Name |
ethyl 4-bromo-2-propylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-5-12-8(7(10)6-11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIFGQFYHUCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)
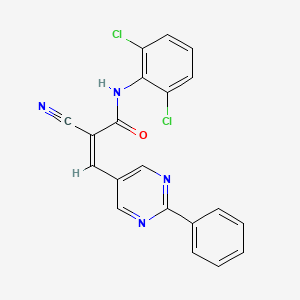
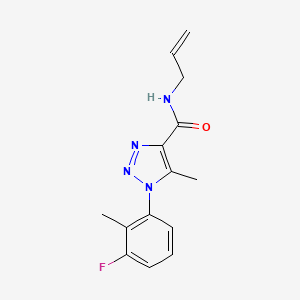
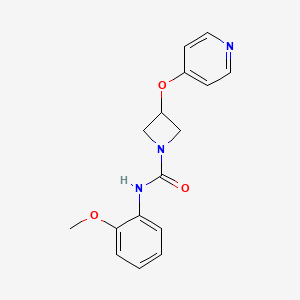
![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)
![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)
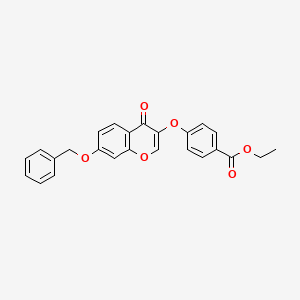
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
